![molecular formula C8H6F3N3O B2830161 4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine CAS No. 2198767-31-4](/img/structure/B2830161.png)
4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine
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Overview
Description
Pyrazolo[1,5-a]pyrazines are a type of organic compound that belong to the larger family of pyrazines . These compounds are often used in the development of pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazines can vary greatly depending on the specific compound. The structure is often influenced by the presence of various substituents .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrazines can also vary widely. For instance, pyrazolo[1,5-a]pyrimidines have been found to exhibit tunable photophysical properties, which can be influenced by electron-donating groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrazines can be influenced by various factors, including their specific structure and the presence of different substituents .
Scientific Research Applications
- Researchers have synthesized novel 2-(4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzo[d]imidazole derivatives by varying the functional group at the N-terminal of benzimidazole using different L-amino acids . These compounds were examined for their antiproliferative effects against human leukemia cell lines (K562 and CEM). Preliminary results indicated moderate antitumor activity, with compound 9j (containing cysteine residue) showing promising inhibition and apoptosis induction.
- Another study evaluated the anti-cancer properties of 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles using in vitro and in vivo models .
- Substituted 2-trifluoromethyl and 2-pentafluoroethylbenzimidazoles have demonstrated antiprotozoal activity . These compounds could be potential candidates for combating parasitic infections.
Anticancer Research
Antiprotozoal Activity
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)5-15-7-6-1-2-13-14(6)4-3-12-7/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAVHCRMRPTJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine |
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